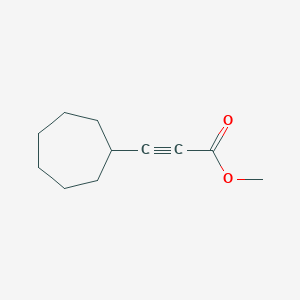

Methyl 3-cycloheptylprop-2-ynoate

Description

Methyl 3-cycloheptylprop-2-ynoate is a methyl ester characterized by a cycloheptyl substituent attached to a propynoate backbone (Figure 1). This compound combines the steric bulk of a seven-membered cycloalkane with the high reactivity of an alkyne functional group. The cycloheptyl group likely enhances lipophilicity and thermal stability compared to smaller cyclic or linear analogs, while the triple bond in the propynoate moiety may facilitate click chemistry or cycloaddition reactions .

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

methyl 3-cycloheptylprop-2-ynoate |

InChI |

InChI=1S/C11H16O2/c1-13-11(12)9-8-10-6-4-2-3-5-7-10/h10H,2-7H2,1H3 |

InChI Key |

HTBXMCWRUGSHBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cycloheptylprop-2-ynoate can be achieved through several methods. One common approach involves the esterification of 3-cycloheptylprop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cycloheptylprop-2-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-cycloheptylprop-2-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-cycloheptylprop-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cycloheptyl group may also influence the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Methyl Esters

Structural and Functional Group Analysis

The following methyl esters share key structural features with Methyl 3-cycloheptylprop-2-ynoate but differ in substituents and functional groups, leading to distinct physicochemical and reactive properties:

Key Observations:

- Cycloheptyl vs.

- Alkyne vs. Alkene Reactivity: The triple bond in this compound enables unique reactivity (e.g., Huisgen cycloaddition) absent in methyl cinnamate’s double bond, which is more stable but less reactive .

- Natural vs. Synthetic Esters : Diterpene esters like sandaracopimaric acid methyl ester (natural) exhibit higher molecular weights and rigid structures compared to synthetic analogs, affecting volatility and thermal stability .

Physical and Chemical Properties

Data from Table 3 in highlights general trends for methyl esters:

Biological Activity

Methyl 3-cycloheptylprop-2-ynoate is characterized by the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 180.24 g/mol

- CAS Number : 1339145-58-2

Structure

The compound features a cycloheptyl group attached to a prop-2-ynoate moiety, which contributes to its unique reactivity and potential interactions in biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can modulate inflammatory pathways. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -

Case Study on Anti-inflammatory Activity :

In a controlled laboratory setting, macrophages were treated with this compound. The study found that the compound effectively reduced the secretion of IL-6 by approximately 50% compared to untreated controls, highlighting its potential utility in inflammatory conditions such as rheumatoid arthritis.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and modulate signaling pathways associated with inflammation and infection. Further research is needed to elucidate the precise molecular mechanisms involved.

Safety and Toxicity

While preliminary studies suggest promising biological activities, comprehensive toxicity assessments are essential. Current data indicate that the compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, but further studies are warranted to establish safety profiles for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.